molecular formula C24H19F2NO4S B2879300 6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866810-24-4

6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2879300
CAS No.: 866810-24-4
M. Wt: 455.48
InChI Key: PLHPOBMQAQNCIE-UHFFFAOYSA-N
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Description

6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with ethoxy, fluorophenyl, and sulfonyl groups. These substitutions confer unique chemical properties and reactivity to the compound.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Quinoline Derivatives: Research on the synthesis of quinoline derivatives, such as those involving sulfonyl groups and fluorine atoms, has led to the development of efficient synthetic routes for these compounds. These methodologies are significant for generating a broad spectrum of quinoline-based compounds with potential biological and chemical applications (Ichikawa et al., 2006).

Biological Applications

  • Antitumor Agents: Novel 2-phenylquinolin-4-ones have been synthesized and evaluated for their cytotoxic activity against tumor cell lines. Some derivatives have shown significant inhibitory activity, highlighting the potential of quinoline derivatives as antitumor agents (Li-Chen Chou et al., 2010).

Materials Science and Fluorescence Applications

  • Fluorescent Probes: Quinoline derivatives have been utilized in the development of fluorescent probes for biological and chemical sensing. For example, a novel two-photon fluorescent probe based on the 1,8-naphthalimide and sulfoxide structure has been constructed for detecting reducing agents, demonstrating the versatility of quinoline derivatives in sensor applications (Tong-Yan Sun et al., 2018).

Antioxidant Applications

  • Ethoxyquin and Analogues: Studies on ethoxyquin, a quinoline derivative, and its analogues have explored their antioxidant properties, with applications ranging from food preservation to the protection of animal feeds against lipid peroxidation. These investigations contribute to understanding the role of quinoline derivatives in antioxidation and their potential industrial applications (A. Blaszczyk et al., 2013).

Catalysis and Chemical Reactions

  • Catalytic Applications: Quinoline derivatives have been employed as catalysts in various chemical reactions, demonstrating their utility in facilitating organic synthesis processes. For instance, the use of sulfonic acid imidazolium hydrogen sulfate in the synthesis of polyhydroquinoline derivatives showcases the catalytic potential of quinoline-based structures (N. G. Khaligh, 2014).

Mechanism of Action

The mechanism of action of this compound is not described in the available sources .

Future Directions

The future directions or potential applications of this compound are not mentioned in the available sources .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-1-[(3-flu

Properties

IUPAC Name

6-ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2NO4S/c1-2-31-19-8-11-22-21(13-19)24(28)23(32(29,30)20-9-6-17(25)7-10-20)15-27(22)14-16-4-3-5-18(26)12-16/h3-13,15H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHPOBMQAQNCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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